molecular formula C26H26N2O5S B2934131 5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1251616-31-5

5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2934131
M. Wt: 478.56
InChI Key: GVKAVFZDUOGNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several interesting substructures, such as a 1,2,4-oxadiazole ring and a pyrazolo[4,3-c]pyridine ring. These structures are often found in various pharmaceuticals and materials due to their versatile properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The 1,2,4-oxadiazole and pyrazolo[4,3-c]pyridine rings are heterocyclic structures that contain nitrogen and oxygen atoms .

Scientific Research Applications

1. Parkinson's Disease Treatment Research

  • Discovery of COMT Inhibitors : This compound class has been explored for its potential as catechol-O-methyltransferase (COMT) inhibitors. A study discovered that modifying the pyrazole core with a 1,2,4-oxadiazole ring resulted in compounds with longer duration of COMT inhibition. These compounds show promise as an adjunct to L-Dopa therapy for Parkinson's disease (Kiss et al., 2010).

2. Anticancer Activity

  • Synthesis for Anticancer Agents : Substituted 1,3,4-oxadiazoles and their derivatives, including tetrahydropyridine (THP) ring systems, have been synthesized for their potential anticancer activities. The study focused on synthesizing 1,3,4-oxadiazolyl tetrahydropyridines and evaluating their anti-cancer activities (Redda & Gangapuram, 2007).

3. Antioxidant, Antitumor, and Antimicrobial Activities

  • Microwave-assisted Synthesis for Bioactivity : Research involved the microwave-assisted synthesis of pyrazolopyridines, with the evaluation of their antioxidant, antitumor, and antimicrobial activities. Some compounds in this class showed significant activity against liver and breast cell lines (El‐Borai et al., 2013).

4. Scorpionate Ligand Study in Inorganic Chemistry

  • Investigation of Scorpionate Ligands : The compound class has been used in the study of heteroscorpionate N, N', S, S' donor ligands. This research focused on the synthesis and characterization of Cu(I) complexes with such ligands, providing insights into the field of inorganic chemistry (Gennari et al., 2008).

5. Antimicrobial and Antitubercular Agents

  • Molecular Properties Prediction : A series of 1,5-dimethyl-2-phenyl-4-{[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]amino}-1,2-dihydro-3H-pyrazol-3-one were evaluated for their antimicrobial and antitubercular screening. This study aimed to discover oral bioavailable drugs/leads following the Lipinski 'Rule of five' (Ahsan et al., 2011).

properties

IUPAC Name

N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-21-16-14-20(15-17-21)26-27-23(19(2)33-26)18-28(24-12-8-9-13-25(24)31-3)34(29,30)22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKAVFZDUOGNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

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